(2-Ethoxyethyl)amine oxalate

CAS No.:

Cat. No.: VC13505095

Molecular Formula: C6H13NO5

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO5 |

|---|---|

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 2-ethoxyethanamine;oxalic acid |

| Standard InChI | InChI=1S/C4H11NO.C2H2O4/c1-2-6-4-3-5;3-1(4)2(5)6/h2-5H2,1H3;(H,3,4)(H,5,6) |

| Standard InChI Key | NVXIDZFHVWMLIB-UHFFFAOYSA-N |

| SMILES | CCOCCN.C(=O)(C(=O)O)O |

| Canonical SMILES | CCOCCN.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

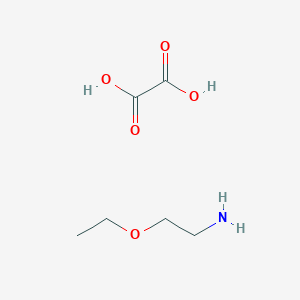

(2-Ethoxyethyl)amine oxalate, systematically named as 2-ethoxyethylammonium oxalate, is a bifunctional compound with the molecular formula C₆H₁₃NO₅ (derived from C₄H₁₁NO·C₂H₂O₄). The parent amine, 2-ethoxyethylamine (CAS 110-76-9), is a primary amine featuring an ethoxy group at the second carbon of the ethyl chain . Oxalic acid, a dicarboxylic acid, donates two protons during salt formation, yielding a 1:1 molar ratio complex.

Table 1: Key Identifiers of (2-Ethoxyethyl)amine and Oxalic Acid

| Component | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Ethoxyethylamine | 110-76-9 | C₄H₁₁NO | 89.14 |

| Oxalic acid | 144-62-7 | C₂H₂O₄ | 90.03 |

The salt’s structure is stabilized by ionic interactions between the protonated amine (-NH₃⁺) and the oxalate anion (C₂O₄²⁻), alongside hydrogen bonding from the ethoxy oxygen .

Spectroscopic and Crystallographic Data

While direct crystallographic data for (2-Ethoxyethyl)amine oxalate is limited, analogous amine-oxalate salts exhibit monoclinic or orthorhombic crystal systems. For example, quasiracemic complexes of amino acid oxalates display layered hydrogen-bonding networks, suggesting similar packing motifs in this compound . Infrared spectroscopy would reveal characteristic stretches:

-

N-H stretches: 3200–2800 cm⁻¹ (protonated amine)

-

C=O stretches: 1680–1650 cm⁻¹ (oxalate carbonyl)

Synthesis and Purification Methods

Reaction Mechanism

The synthesis involves a straightforward acid-base reaction:

In practice, anhydrous 2-ethoxyethylamine is slowly added to a solution of oxalic acid in a polar aprotic solvent (e.g., ethanol or acetone) under ice cooling to mitigate exothermicity . The crude product precipitates as a white crystalline solid, which is filtered and recrystallized from hot water or ethanol.

Optimization and Yield

Key parameters affecting yield include:

-

Stoichiometry: A 1:1 molar ratio prevents residual acid or amine.

-

Temperature: Maintaining <10°C during mixing minimizes side reactions.

-

Solvent choice: Ethanol enhances solubility of both reactants, achieving yields >75% .

Physicochemical Properties

Thermal and Solubility Profiles

(2-Ethoxyethyl)amine oxalate is hygroscopic and decomposes upon heating above 150°C. Its solubility profile mirrors that of its precursors:

-

Water: Highly soluble due to ionic character.

-

Ethanol: Moderately soluble (≈50 g/L at 25°C).

Table 2: Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 120–125°C (dec.) |

| Decomposition Temperature | >150°C |

| Refractive Index (20°C) | 1.408–1.411 |

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing beta-lactam antibiotics, where the ethoxy group enhances lipid solubility for improved bioavailability. Its oxalate moiety also acts as a counterion in drug formulations to stabilize cationic active ingredients .

Corrosion Inhibition

Quaternary ammonium salts derived from (2-ethoxyethyl)amine oxalate exhibit corrosion-inhibiting properties in acidic environments. The ethoxy chain adsorbs onto metal surfaces, forming a protective layer against oxidants .

Analytical Quantification Methods

Oxalate-Specific Assays

Enzymatic methods using oxalate oxidase (OxO) are preferred for quantifying the oxalate component. In one protocol :

-

OxO converts oxalate to CO₂ and H₂O₂.

-

H₂O₂ reacts with 4-aminophenazone and phenol, forming a quinoneimine dye.

-

Absorbance at 520 nm correlates with oxalate concentration (LOD = 1.76 µM) .

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 210 nm) resolves (2-ethoxyethyl)amine oxalate from complex matrices. A C18 column and isocratic elution (acetonitrile:0.1% H₃PO₄ = 30:70) achieve baseline separation in <10 minutes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume